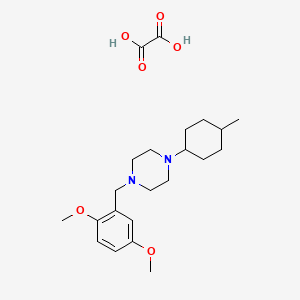
1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate
Vue d'ensemble
Description
1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate, also known as CP 47,497, is a synthetic cannabinoid that has been extensively studied for its potential applications in scientific research. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of marijuana, and is believed to interact with the same receptors in the brain and body.
Mécanisme D'action
The mechanism of action of 1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 involves its binding to CB1 and CB2 receptors, which are G protein-coupled receptors that are activated by endocannabinoids such as anandamide and 2-arachidonoylglycerol. When 1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 binds to these receptors, it activates a signaling cascade that can lead to a variety of physiological effects.
Biochemical and Physiological Effects
1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and immunomodulation. It has also been shown to affect the cardiovascular system, with some studies suggesting that it may have vasodilatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 in lab experiments is its structural similarity to THC, which allows researchers to study the endocannabinoid system without the legal and ethical issues associated with using marijuana. However, one limitation of using this compound is that its effects may not be identical to those of THC, as it may interact with other receptors or have different pharmacokinetic properties.
Orientations Futures
There are many potential future directions for research on 1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 and other synthetic cannabinoids. One area of interest is the development of new compounds that are more selective for CB1 or CB2 receptors, which could lead to more targeted therapies for conditions such as pain and inflammation. Another area of interest is the study of the effects of these compounds on the developing brain, as there is evidence to suggest that they may have long-term effects on cognitive function. Finally, there is a need for more research on the safety and toxicity of synthetic cannabinoids, as their use has been associated with a number of adverse effects.
Applications De Recherche Scientifique
1-(2,5-dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate 47,497 has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to both CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating pain, inflammation, and immune function.
Propriétés
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-(4-methylcyclohexyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2.C2H2O4/c1-16-4-6-18(7-5-16)22-12-10-21(11-13-22)15-17-14-19(23-2)8-9-20(17)24-3;3-1(4)2(5)6/h8-9,14,16,18H,4-7,10-13,15H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWNMPLBSAJRPBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)CC3=C(C=CC(=C3)OC)OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxybenzyl)-4-(4-methylcyclohexyl)piperazine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939079.png)


![N-[(1-phenylcyclopentyl)methyl]-2-(1-pyrrolidinyl)propanamide hydrochloride](/img/structure/B3939094.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2,3-dimethylphenyl)glycinamide](/img/structure/B3939108.png)
![1-(1-benzyl-4-piperidinyl)-4-[(4-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3939116.png)
![methyl 4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3939117.png)
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3939123.png)
![1-methyl-2-oxo-2-phenylethyl 3-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B3939139.png)
![2,4-dichloro-N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3939145.png)
![N-(4-chlorobenzyl)-N-{2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}propanamide](/img/structure/B3939155.png)
![4-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-2,6-dimethylmorpholine](/img/structure/B3939157.png)
![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3939165.png)